molecular formula C10H9NO2 B1621304 Ethyl 3-(3-Pyridyl)propiolate CAS No. 59608-03-6

Ethyl 3-(3-Pyridyl)propiolate

Cat. No. B1621304
CAS RN: 59608-03-6
M. Wt: 175.18 g/mol
InChI Key: CCSGBVGBVULUAC-UHFFFAOYSA-N
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Description

Ethyl 3-(3-Pyridyl)propiolate (CAS# 59608-03-6) is a useful research chemical . It has a molecular weight of 175.18 and a molecular formula of C10H9NO2 . The IUPAC name for this compound is ethyl 3-pyridin-3-ylprop-2-ynoate .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(3-Pyridyl)propiolate consists of a five-member ring with two nitrogen atoms at different positions . The InChI code for this compound is 1S/C10H9NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-4,7-8H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 3-(3-Pyridyl)propiolate is a colorless to tan liquid . It has a storage temperature of +4°C .

Scientific Research Applications

Chemical Modification and Surface Coating

Ethyl 3-(3-Pyridyl)propiolate has been used in the chemical modification of surface-active poly(ethylene oxide)-poly(propylene oxide) triblock copolymers. The modification enables the selective attachment of thiol-containing molecules through the introduction of 2-pyridyl disulfide groups. This method has been demonstrated as a robust immobilization technique to generate high-sensitivity bioactive surfaces with low nonspecific binding, optimizing the space between immobilized ligands for effective surface coating applications (Li et al., 1996).

Synthesis of Complex Molecules

The compound has played a significant role in the synthesis of complex molecules. For example, it has been involved in the ultrasonic synthesis of 1,3-dipolar cycloaddition reactions with acetylene derivatives, leading to the formation of various regioisomers and providing insight into the reaction mechanism through DFT quantum chemical calculations (Aboelnaga et al., 2016). Additionally, Ethyl 3-(3-Pyridyl)propiolate has been employed in phosphine-catalyzed [4 + 2] annulations, resulting in highly functionalized tetrahydropyridines, which are valuable intermediates in organic synthesis (Zhu et al., 2003).

Safety And Hazards

Ethyl 3-(3-Pyridyl)propiolate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

properties

IUPAC Name

ethyl 3-pyridin-3-ylprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-4,7-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSGBVGBVULUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382719
Record name 2-Propynoic acid, 3-(3-pyridinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-Pyridyl)propiolate

CAS RN

59608-03-6
Record name 2-Propynoic acid, 3-(3-pyridinyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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